Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride
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Overview
Description
Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step often includes the conversion of the free amine to its hydrochloride salt to improve its handling and storage properties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives
Scientific Research Applications
Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl[3-fluoropyridin-2-yl]methanamine
- Cyclopropyl[3-(methyl)pyridin-2-yl]methanamine
Uniqueness
Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring specific interactions with molecular targets, offering advantages over similar compounds with different substituents.
Properties
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.ClH/c11-10(12,13)7-2-1-5-15-9(7)8(14)6-3-4-6;/h1-2,5-6,8H,3-4,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJHLXQVYWLQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC=N2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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